molecular formula C15H18N4O3 B12179247 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide

2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B12179247
M. Wt: 302.33 g/mol
InChI Key: SNYCVFNCHSTMME-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a diazaspiro ring system, which is a bicyclic structure containing nitrogen atoms. The compound’s structure also includes a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This combination of structural features makes the compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the diazaspiro ring system through a cyclization reaction. This is followed by the introduction of the pyridine ring through a coupling reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C15H18N4O3/c1-10-5-4-6-11(16-10)17-12(20)9-19-13(21)15(18-14(19)22)7-2-3-8-15/h4-6H,2-3,7-9H2,1H3,(H,18,22)(H,16,17,20)

InChI Key

SNYCVFNCHSTMME-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O

solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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